molecular formula C9H17ClO B13188519 5-(3-Chloropropyl)-2,2-dimethyloxolane

5-(3-Chloropropyl)-2,2-dimethyloxolane

Cat. No.: B13188519
M. Wt: 176.68 g/mol
InChI Key: YRCFKCHWXIRQAF-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-2,2-dimethyloxolane (CAS: 5978-08-5), also known as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane or 5-chloro-2-pentanone ethylene ketal, is a cyclic ketal derivative of 5-chloro-2-pentanone. Its molecular formula is C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol . The compound features a 1,3-dioxolane ring substituted with a 3-chloropropyl chain and two methyl groups at the 2-position. This structure confers enhanced stability under basic or neutral conditions compared to its linear ketone precursor, making it valuable as a synthetic intermediate in pharmaceuticals and organic chemistry for protecting carbonyl groups .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

5-(3-chloropropyl)-2,2-dimethyloxolane

InChI

InChI=1S/C9H17ClO/c1-9(2)6-5-8(11-9)4-3-7-10/h8H,3-7H2,1-2H3

InChI Key

YRCFKCHWXIRQAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CCCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2,2-dimethyloxolane typically involves the reaction of 2,2-dimethyloxolane with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 5-(3-Chloropropyl)-2,2-dimethyloxolane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-2,2-dimethyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of propyl derivatives.

Scientific Research Applications

5-(3-Chloropropyl)-2,2-dimethyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-2,2-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as a reactive site for substitution reactions, while the oxolane ring provides stability and structural integrity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of diverse products .

Comparison with Similar Compounds

Structure & Properties :

  • Molecular Formula : C₅H₉ClO
  • Molecular Weight : 120.58 g/mol (vs. 164.63 g/mol for the ketal)
  • CAS : 5891-21-4 .
  • The linear structure lacks the dioxolane ring, leaving the carbonyl group exposed.

Reactivity :

  • The ketone is prone to nucleophilic attacks (e.g., Grignard reactions) and oxidation/reduction reactions.
  • Under acidic conditions, the ketal reverts to the ketone, whereas the linear ketone remains unchanged .

5-(3-Chloropropyl)-2,4-dimethoxypyrimidine (Heterocyclic Analog)

Structure & Properties :

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.67 g/mol .
  • Features a pyrimidine ring with methoxy and chloropropyl substituents, distinct from the dioxolane core.

Reactivity :

  • The pyrimidine ring participates in aromatic substitution reactions, unlike the ether-dominated reactivity of the dioxolane.
  • The chloropropyl chain may undergo similar nucleophilic substitution reactions as in the target compound .

Related Dioxolane Derivatives

Examples :

  • 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane : A bicyclic dioxolane with a complex hydrocarbon framework .
  • 5-[2-(Chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethylindolin-2-one : Combines dioxolane with an indole moiety, highlighting structural versatility .

Key Differences :

  • Substituents on the dioxolane ring drastically alter physicochemical properties. For instance, bulky groups (e.g., bicyclic systems) increase steric hindrance, reducing reactivity .
  • Chloropropyl chains enhance electrophilicity, enabling cross-coupling or alkylation reactions, whereas methyl or indole substituents direct applications toward drug discovery .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
5-(3-Chloropropyl)-2,2-dimethyloxolane C₇H₁₃ClO₂ 164.63 5978-08-5 Dioxolane, Chloropropyl
5-Chloro-2-pentanone C₅H₉ClO 120.58 5891-21-4 Ketone, Chloroalkyl
5-(3-Chloropropyl)-2,4-dimethoxypyrimidine C₉H₁₃ClN₂O₂ 216.67 - Pyrimidine, Methoxy

Biological Activity

5-(3-Chloropropyl)-2,2-dimethyloxolane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C8H15ClO
Molecular Weight : 162.66 g/mol
IUPAC Name : 5-(3-chloropropyl)-2,2-dimethyloxolane

The compound features a chloropropyl group attached to a dimethyloxolane structure, which contributes to its unique properties and potential biological applications.

The biological activity of 5-(3-Chloropropyl)-2,2-dimethyloxolane is thought to be mediated through its interaction with various biological targets. The chloropropyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular components. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.

Biological Activity

Research has indicated several areas where 5-(3-Chloropropyl)-2,2-dimethyloxolane exhibits biological activity:

  • Antimicrobial Properties : In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in specific cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegeneration.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Activity Study
    • Objective : To investigate the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : IC50 values were calculated at approximately 30 µM for HeLa cells, indicating promising anticancer potential.
  • Neuroprotective Effects Study
    • Objective : To assess neuroprotection in an oxidative stress model using SH-SY5Y neuroblastoma cells.
    • Methodology : Cells were pre-treated with varying concentrations of the compound before exposure to hydrogen peroxide.
    • Results : Pre-treatment significantly reduced cell death compared to control groups, suggesting protective effects against oxidative damage.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerCytotoxicity in HeLa cells
NeuroprotectiveReduced cell death under oxidative stress

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